molecular formula C13H24N4O4S2 B2414406 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1788718-44-4

1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2414406
CAS No.: 1788718-44-4
M. Wt: 364.48
InChI Key: NVJBNGHPVBFZTI-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structure, which includes both sulfonyl and diazepane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,5-trimethyl-1H-pyrazole.

    Sulfonylation: The pyrazole ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like triethylamine.

    Diazepane ring formation: The final step involves the formation of the diazepane ring through a cyclization reaction, often facilitated by a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce thiols.

Scientific Research Applications

1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the diazepane ring provides structural stability. This compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
  • 1-(Ethylsulfonyl)-4-((1,3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Uniqueness

1-(Ethylsulfonyl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.

Properties

IUPAC Name

1-ethylsulfonyl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O4S2/c1-5-22(18,19)16-7-6-8-17(10-9-16)23(20,21)13-11(2)14-15(4)12(13)3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJBNGHPVBFZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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